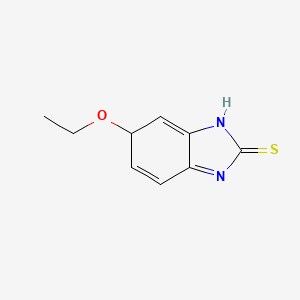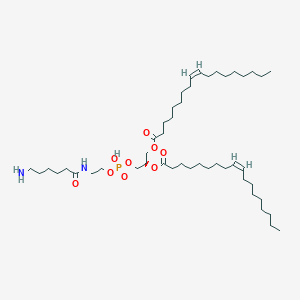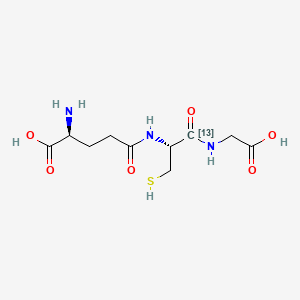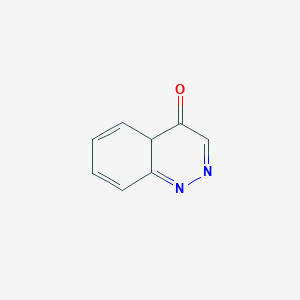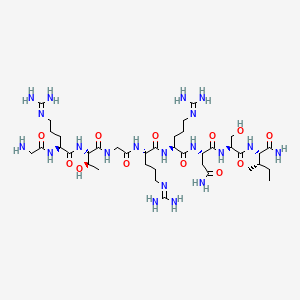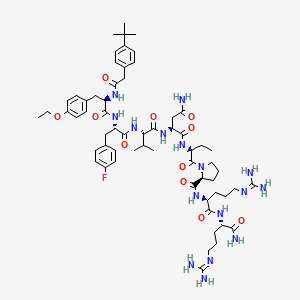
Vasopressin V2 receptor antagonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vasopressin V2 receptor antagonist 2 is a pharmacological compound used to block the action of vasopressin at the V2 receptorsThis compound is primarily used in the treatment of conditions such as hyponatremia, heart failure, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vasopressin V2 receptor antagonist 2 involves several steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of benzodiazepine derivatives. For example, lixivaptan, a selective nonpeptide V2 antagonist, is synthesized through a series of reactions involving the formation of a benzodiazepine core structure . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Vasopressin V2 receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Aplicaciones Científicas De Investigación
Vasopressin V2 receptor antagonist 2 has a wide range of scientific research applications:
Mecanismo De Acción
Vasopressin V2 receptor antagonist 2 exerts its effects by selectively binding to the V2 receptors in the renal collecting ducts. This binding prevents vasopressin from activating the receptors, thereby inhibiting the insertion of aquaporin channels into the apical membrane. As a result, water reabsorption is reduced, leading to increased water excretion and normalization of sodium levels . The molecular targets involved include the V2 receptors and the associated signaling pathways that regulate water balance .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to Vasopressin V2 receptor antagonist 2, including:
- Tolvaptan
- Conivaptan
- Lixivaptan
- Mozavaptan
- Satavaptan
- Relcovaptan
Uniqueness
This compound is unique in its high selectivity for the V2 receptors, which makes it particularly effective in treating conditions related to water retention and hyponatremia. Its ability to selectively block V2 receptors without affecting other vasopressin receptors (such as V1A and V1B) reduces the risk of side effects and enhances its therapeutic efficacy .
Propiedades
Fórmula molecular |
C62H91FN16O11 |
|---|---|
Peso molecular |
1255.5 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(4-tert-butylphenyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C62H91FN16O11/c1-8-42(59(89)79-30-12-15-48(79)57(87)75-44(14-11-29-71-61(68)69)53(83)74-43(52(65)82)13-10-28-70-60(66)67)73-55(85)47(34-49(64)80)77-58(88)51(35(3)4)78-56(86)46(32-36-18-24-40(63)25-19-36)76-54(84)45(31-37-20-26-41(27-21-37)90-9-2)72-50(81)33-38-16-22-39(23-17-38)62(5,6)7/h16-27,35,42-48,51H,8-15,28-34H2,1-7H3,(H2,64,80)(H2,65,82)(H,72,81)(H,73,85)(H,74,83)(H,75,87)(H,76,84)(H,77,88)(H,78,86)(H4,66,67,70)(H4,68,69,71)/t42-,43-,44-,45+,46-,47-,48-,51-/m0/s1 |
Clave InChI |
SNHJAZWMZSZXFM-XJKSQIOZSA-N |
SMILES isomérico |
CC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@@H](CC3=CC=C(C=C3)OCC)NC(=O)CC4=CC=C(C=C4)C(C)(C)C |
SMILES canónico |
CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




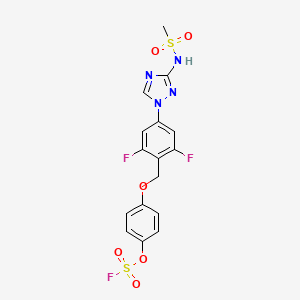
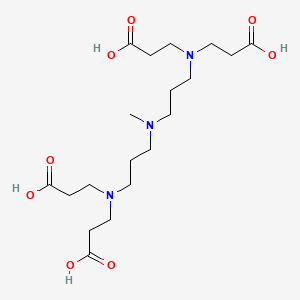
![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)

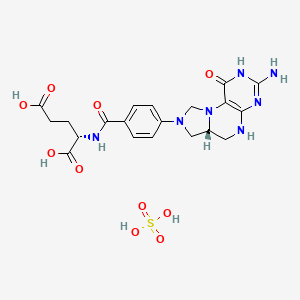
![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
